molecular formula C16H22N2 B13733536 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- CAS No. 13994-11-1

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-

Cat. No.: B13733536
CAS No.: 13994-11-1
M. Wt: 242.36 g/mol
InChI Key: PDRIHEYEBPKZLU-UHFFFAOYSA-N
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Description

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group at the 3-position and a 1-methyl-2-piperidinyl group at the 2-position. The indole nucleus is known for its aromatic properties and its role in various biological activities.

Preparation Methods

The synthesis of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroindoles.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.

    Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .

Scientific Research Applications

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for its potential in drug discovery and development.

    Medicine: Indole-based compounds are used in the development of pharmaceuticals for the treatment of various diseases. This compound’s unique structure may offer new therapeutic possibilities.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition or activation of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and the synthesis of biologically active molecules.

    1-Methylindole-3-carboxylic acid: Used in the synthesis of various indole derivatives with potential biological activities.

    2-Methyl-1H-indole-3-carboxylate: Synthesized via palladium-catalyzed heterocyclization and used in drug discovery.

The uniqueness of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives .

Properties

CAS No.

13994-11-1

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

3-ethyl-2-(1-methylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C16H22N2/c1-3-12-13-8-4-5-9-14(13)17-16(12)15-10-6-7-11-18(15)2/h4-5,8-9,15,17H,3,6-7,10-11H2,1-2H3

InChI Key

PDRIHEYEBPKZLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C3CCCCN3C

Origin of Product

United States

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